

Confirming the structure of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name:	5-Amino-2-(trifluoromethoxy)benzotrifluoride
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Structural Elucidation of Fluorinated Anilines: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical data for structurally related fluorinated anilines to aid in the characterization of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline. While direct experimental data for this specific compound is not readily available in the public domain, this document presents data for analogous compounds, offering valuable insights into the expected analytical signatures.

Physicochemical Properties of Related Aniline Derivatives

A comparison of the fundamental physicochemical properties of commercially available, structurally similar aniline derivatives is presented below. These properties are crucial for predicting the behavior of the target compound in various experimental settings.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
4-Methoxy-3-(trifluoromethyl)aniline	393-15-7	C ₈ H ₈ F ₃ NO	191.15	Not Available	Not Available	Not Available
4-(Trifluoromethyl)aniline	455-14-1	C ₇ H ₆ F ₃ N	161.12	83 °C/12 mmHg	1.283 at 25 °C[1]	1.483[1]
4-Fluoro-3-(trifluoromethyl)aniline	2357-47-3	C ₇ H ₅ F ₄ N	179.11	207-208 °C	1.393 at 25 °C	1.466
4-(Trifluoromethoxy)aniline	461-82-5	C ₇ H ₆ F ₃ NO	177.12	73-75 °C/10 mmHg	1.32 at 20 °C	1.463

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the unambiguous structure determination of organic molecules. Below is a summary of available spectroscopic data for related aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound Name	¹ H NMR Data (CDCl ₃ , δ ppm)	¹⁹ F NMR Data (CDCl ₃ , δ ppm)	¹³ C NMR Data (CDCl ₃ , δ ppm)
N,3-dimethyl-N-(trifluoromethyl)aniline	7.25 (t, J = 7.6 Hz, 1H), 7.20 – 7.02 (m, 3H), 3.04 (q, J = 1.3 Hz, 3H), 2.38 (s, 3H)	-59.95 (3F)[2]	143.83, 140.12, 129.96, 128.08, 126.79 (d, J = 1.7 Hz), 124.61 (q, J = 255.2 Hz), 123.06 (d, J = 1.7 Hz), 37.41 (d, J = 2.2 Hz), 22.44[2]
4-Fluoro-3-(trifluoromethyl)aniline	6.941, 6.818, 6.742, 3.72[3]	Not Available	Not Available
N-methyl-4-nitro-N-(trifluoromethyl)aniline	8.28 – 8.19 (m, 2H), 7.28 (dd, J = 8.6, 1.5 Hz, 2H), 3.20 (q, J = 1.7 Hz, 3H)[2]	-58.29 (3F)[2]	149.08, 144.83, 125.94, 123.44 (q, J = 257.7 Hz), 121.95 (q, J = 2.7 Hz), 36.26 (q, J = 2.3 Hz)[2]

Mass Spectrometry (MS)

Compound Name	Molecular Ion (m/z)
4-Methoxy-3-(trifluoromethyl)aniline	192 ([M+H] ⁺)[4]

Experimental Protocols

Detailed experimental procedures are critical for reproducing and verifying scientific findings. The following are representative protocols for key analytical techniques used in the structural confirmation of aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen, fluorine, and carbon atoms within the molecule.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{19}F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. This is often performed without proton decoupling to observe H-F coupling, or with proton decoupling for simplification.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically yields the protonated molecular ion ($[\text{M}+\text{H}]^+$).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z . The resulting mass spectrum shows the molecular ion peak and fragment ion peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

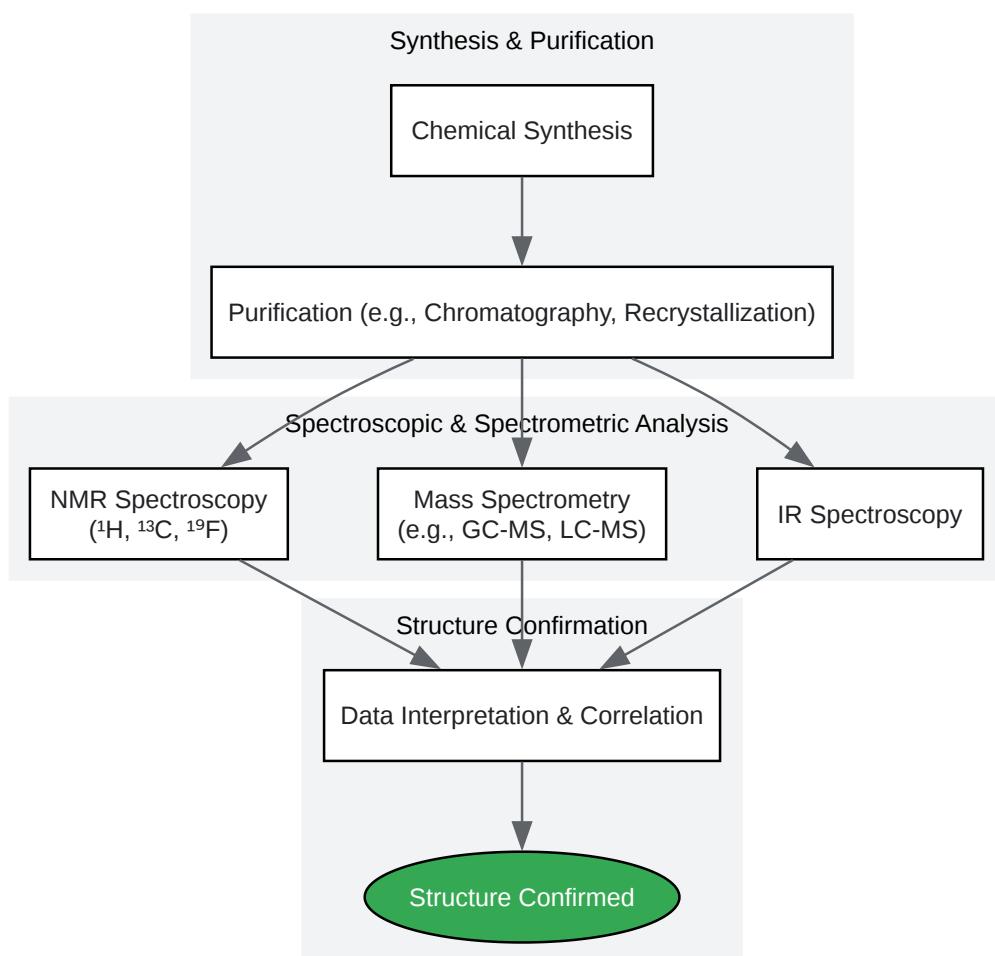
Procedure:

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Spectrum Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretches for the amine, C-F stretches for the trifluoromethyl and trifluoromethoxy groups, and C-O-C stretches for the ether linkage).

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural elucidation and confirmation of a novel aniline derivative.

Workflow for Structural Confirmation of Aniline Derivatives

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Caption: A generalized workflow for the synthesis, purification, and structural confirmation of aniline derivatives.

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